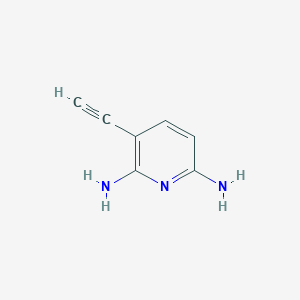

3-ethynyl-pyridin-2,6-diamine

描述

Structure

3D Structure

属性

IUPAC Name |

3-ethynylpyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-2-5-3-4-6(8)10-7(5)9/h1,3-4H,(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJLWBCLZSGCPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(N=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717384 | |

| Record name | 3-Ethynylpyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936342-42-6 | |

| Record name | 3-Ethynylpyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Ethynyl Pyridin 2,6 Diamine and Its Derivatives

Precursor-Based Synthetic Routes

The construction of 3-ethynyl-pyridin-2,6-diamine often begins with appropriately substituted pyridine (B92270) precursors. These starting materials are then chemically modified through one or more steps to introduce the desired ethynyl (B1212043) group at the C-3 position of the 2,6-diaminopyridine (B39239) core.

Synthesis from 3-Trimethylsilanylethynyl-pyridin-2,6-diamine through Deprotection

A common and effective strategy for synthesizing terminal alkynes involves the deprotection of a silyl-protected alkyne precursor. In this context, this compound is readily obtained from its trimethylsilyl (B98337) (TMS) protected analogue, 3-trimethylsilanylethynyl-pyridin-2,6-diamine.

The removal of the TMS protecting group is typically accomplished under mild conditions using a fluoride (B91410) source. google.com A standard procedure involves treating a solution of 3-trimethylsilanylethynyl-pyridin-2,6-diamine in a solvent like tetrahydrofuran (B95107) (THF) with tetrabutylammonium (B224687) fluoride (TBAF). google.comgoogleapis.com The reaction is efficient and proceeds at room temperature, yielding the final deprotected product, this compound, after purification. google.com

| Reaction Step | Reactant | Reagents | Solvent | Product | Reference |

| Deprotection | 3-Trimethylsilanylethynyl-pyridin-2,6-diamine | Tetrabutylammonium fluoride (TBAF) | THF | This compound | google.comgoogleapis.com |

Synthetic Pathways via 3-Iodo-pyridin-2,6-diamine

The key precursor for introducing the ethynyl functionality is often a halogenated pyridine derivative. Specifically, 3-iodo-pyridin-2,6-diamine serves as a versatile starting material for this purpose. googleapis.comnih.gov The iodine atom at the C-3 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of a new carbon-carbon bond. The synthesis of the aforementioned silyl-protected intermediate, 3-trimethylsilanylethynyl-pyridin-2,6-diamine, originates from this iodo-compound, as detailed in the following section. googleapis.com

Advanced Catalytic Approaches in Scaffold Construction

Modern organic synthesis relies heavily on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis and derivatization of the this compound scaffold are prime examples of the application of these advanced catalytic strategies.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a cornerstone reaction for the formation of C(sp²)-C(sp) bonds and is the principal method for synthesizing the this compound core. wikipedia.orgmdpi.com This reaction couples a vinyl or aryl halide with a terminal alkyne and is catalyzed by a palladium complex, typically with a copper(I) co-catalyst. wikipedia.orgmdpi.com

In the synthesis of the direct precursor to the title compound, 3-iodo-pyridin-2,6-diamine is coupled with trimethylsilylacetylene. googleapis.com The reaction is carried out in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) salt, like copper(I) iodide. googleapis.com A base, commonly an amine such as N,N-diisopropylethylamine, is required to neutralize the hydrogen halide formed during the reaction. googleapis.comwikipedia.org This catalytic cycle efficiently produces 3-trimethylsilanylethynyl-pyridin-2,6-diamine, which is then deprotected as described previously. googleapis.com The Sonogashira reaction is valued for its mild conditions, often proceeding at room temperature. wikipedia.org

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Base / Solvent | Product | Reference |

| Sonogashira Coupling | 3-Iodo-pyridin-2,6-diamine | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | N,N-Diisopropylethylamine / NMP | 3-Trimethylsilanylethynyl-pyridin-2,6-diamine | googleapis.com |

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for Derivatization

Once this compound is synthesized, its terminal alkyne group serves as a handle for further functionalization. The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a premier "click chemistry" reaction that allows for the efficient derivatization of this scaffold. mdpi.comnih.gov This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by covalently linking the terminal alkyne of the pyridine compound with an organic azide (B81097) (R-N₃). nih.govacs.org

The CuAAC reaction is known for its high reliability, specificity, and biocompatibility, proceeding under mild conditions, often in aqueous media. mdpi.comnih.gov The copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate, accelerates the reaction by orders of magnitude compared to the uncatalyzed thermal cycloaddition. acs.org This methodology enables the conjugation of the this compound core to a vast array of molecules, provided they bear an azide group, facilitating the creation of diverse chemical libraries. mdpi.comcsic.es

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Key Feature | Product | Reference |

| CuAAC (Click Reaction) | This compound | Organic Azide (R-N₃) | Copper(I) | Forms a 1,4-disubstituted 1,2,3-triazole linker | 3-(1-R-1H-1,2,3-triazol-4-yl)pyridin-2,6-diamine | mdpi.comnih.govacs.org |

Base-Catalyzed One-Pot Synthesis of Pyridine Derivatives

In addition to modifying existing pyridine rings, advanced strategies allow for the construction of the pyridine scaffold itself from acyclic precursors. Base-catalyzed, one-pot, multi-component reactions have emerged as an efficient and environmentally benign method for synthesizing highly substituted pyridine derivatives. organic-chemistry.orgnih.gov

One such strategy involves the three-component reaction of ynals, isocyanates, and amines or alcohols, catalyzed by a simple organic base like diisopropylethylamine (DIPEA). organic-chemistry.org This metal-free approach offers high regioselectivity and functional group tolerance, allowing for the assembly of complex pyridines in a single step. organic-chemistry.orgresearchgate.net While not explicitly reported for the direct synthesis of this compound, this methodology represents a powerful tool for creating a wide variety of pyridine derivatives, including 6-amino-5-arylpicolinates, from simple, readily available starting materials. organic-chemistry.org This approach provides a convergent and atom-economical alternative to traditional, multi-step synthetic sequences.

| Reaction Type | Components | Catalyst | Solvent | Product Class | Reference |

| Three-Component Reaction | Ynals, Isocyanates, Amines/Alcohols | DIPEA (Base) | THF | Highly decorated pyridine derivatives | organic-chemistry.org |

Functional Group Interconversions and Pyridine Ring Modifications

The introduction and modification of functional groups on the pyridine core are essential for elaborating the structure of this compound and creating a diverse range of derivatives.

The direct introduction of an unprotected ethynyl group onto a pyridine ring can be challenging due to its reactivity. A common and effective strategy involves the use of a protected acetylene, from which the terminal alkyne is later liberated. A prominent example is the use of a trimethylsilyl (TMS) protecting group.

A documented synthesis of this compound employs this very strategy. The synthesis starts with the precursor 3-trimethylsilanylethynyl-pyridin-2,6-diamine. The crucial step of liberating the ethynyl group is achieved by treating this TMS-protected compound with a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF). google.com This process, known as desilylation, efficiently removes the TMS group, yielding the desired this compound. google.com The reaction is typically clean and proceeds under mild conditions. google.com

This protecting group strategy is widely applicable in organic synthesis for handling sensitive terminal alkynes. cam.ac.uk The choice of the silyl (B83357) group and the deprotection conditions can be tuned to be compatible with other functional groups present in the molecule. cam.ac.uk

The modification of the pyridine ring through the introduction of amino and alkyl groups is fundamental to creating derivatives.

Amination: Direct amination of the pyridine ring is a classic transformation. The Chichibabin reaction, for instance, involves the treatment of pyridine with sodium amide (NaNH₂) to introduce an amino group, typically at the 2-position (α-position). wikipedia.orgntu.edu.sg The mechanism proceeds via a nucleophilic addition-elimination of a hydride ion. wikipedia.org The reaction's success is influenced by factors such as the basicity of the heterocyclic compound. wikipedia.org While traditionally effective for simple pyridines, its generality can be limited by the high reactivity of sodium amide. nih.gov

Modern amination methods offer broader scope and milder conditions. Strategies have been developed for the C-2 amination of pyridine N-oxides, which can later be deoxygenated. researchgate.net Another approach involves converting pyridines into phosphonium (B103445) salts, which then react with sodium azide to form iminophosphoranes. These intermediates are versatile precursors for various nitrogen-containing functional groups and exhibit excellent regioselectivity, typically for the 4-position. nih.gov If the 4-position is blocked, amination occurs at the 2-position. nih.gov Additionally, base-promoted selective amination of polyhalogenated pyridines using water as a solvent has been developed, providing an environmentally benign route to 2-aminopyridine (B139424) derivatives. acs.org

Alkylation: The alkylation of pyridine rings can be challenging due to the electron-deficient nature of the ring and the propensity for N-alkylation at the nitrogen atom. wikipedia.org The Friedel-Crafts alkylation often fails for this reason. wikipedia.org However, several methods have been devised to achieve C-alkylation.

The Minisci reaction is a powerful tool for the radical alkylation of heteroaromatics. It typically involves the generation of alkyl radicals from sources like carboxylic acids, which then add to the protonated pyridine ring. This method often favors the 2- and 4-positions. nih.govacs.org Recent advancements have focused on improving the regioselectivity of Minisci-type reactions. One strategy employs a removable blocking group, derived from maleic acid, to direct decarboxylative alkylation exclusively to the C-4 position. nih.govacs.orgchemrxiv.org

Other approaches include nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides and photochemical cross-coupling between N-amidopyridinium salts and alkyl bromides. organic-chemistry.org Alkylation can also be achieved by reacting pyridine N-oxides with Grignard reagents, which can lead to 2-substituted pyridines. organic-chemistry.org

Table 1: Selected Methods for Amination and Alkylation of Pyridine Rings

| Transformation | Method | Reagents | Position Selectivity | Reference |

|---|---|---|---|---|

| Amination | Chichibabin Reaction | NaNH₂ | C-2 | wikipedia.orgntu.edu.sg |

| From Phosphonium Salts | PPh₃, CBr₄, NaN₃ | C-4 (or C-2 if C-4 is blocked) | nih.gov | |

| From Pyridine N-oxides | Tosyl chloride, potassium phthalimide | C-2 | researchgate.net | |

| Base-promoted (polyhalopyridines) | NaOtBu, H₂O | C-2 | acs.org | |

| Alkylation | Minisci Reaction (classic) | Alkyl radical source, acid | C-2 / C-4 mixture | nih.gov |

| Minisci Reaction (with blocking group) | Maleate-derived blocking group, radical source | C-4 | nih.govacs.orgchemrxiv.org | |

| From Pyridine N-oxides | Grignard reagents | C-2 | organic-chemistry.org | |

| Reductive Coupling | Ni catalyst, t-alkyl bromides | Site of bromo-substituent | organic-chemistry.org |

Regioselectivity and Stereoselectivity Considerations in Related Syntheses

Controlling the position (regio-) and spatial orientation (stereo-) of incoming groups is paramount in the synthesis of complex pyridine derivatives.

Regioselectivity: The inherent electronic properties of the pyridine ring, with its electron-deficient nitrogen atom, dictate the regioselectivity of many reactions. Nucleophilic attacks are favored at the C-2 and C-4 positions, which bear a partial positive charge. wikipedia.orgacs.org In contrast, electrophilic substitutions, which are generally difficult, tend to occur at the C-3 position. wikipedia.org

In the context of nucleophilic additions to N-activated pyridines (e.g., N-acyl pyridinium (B92312) salts), the outcome of C-2 versus C-4 addition is highly dependent on the nature of the nucleophile. acs.org Hard nucleophiles often favor the C-2 position, while softer nucleophiles may prefer the C-4 position. acs.org The presence of substituents on the pyridine ring also exerts a strong directing effect. A substituent at the 4-position will generally direct incoming nucleophiles to the 2-position. acs.org Similarly, in the amination of 3-phenylpyridine, the reaction occurs regioselectively at the less sterically hindered C-6 site over the C-2 site. ntu.edu.sg

Strategies to control regioselectivity are actively researched. The use of activating groups, such as N-oxides, can alter the reactivity of the pyridine ring. For example, reacting pyridine N-oxides with benzynes can lead to either 2- or 3-substituted pyridines depending on the reaction conditions. rsc.org Triflic anhydride (B1165640) activation of pyridine N-oxides allows for the selective addition of malonate anions to either the C-2 or C-4 position. nih.gov

Stereoselectivity: When new chiral centers are formed during the synthesis, controlling the stereoselectivity becomes crucial. The dearomatization of pyridines is a key strategy for creating stereochemically rich, partially hydrogenated pyridine derivatives. mdpi.com Catalytic and stereoselective synthesis of dihydropyridines can be achieved through the dearomative reactions of pyridine derivatives. mdpi.com

For instance, the reaction of pyridine N-oxides with Grignard reagents can be developed into stereoselective syntheses of substituted piperidines. rsc.org Furthermore, the use of chiral auxiliaries or catalysts can induce enantioselectivity. The dearomatization of pyridines can be influenced by substituents, where electron-withdrawing groups at the C-4 position can increase enantioselectivities in certain reactions. mdpi.com Recently, methods for the stereoselective preparation of functionalized fused pyridine systems, such as wikipedia.orgntu.edu.sgnih.govtriazolo[4,3-a]pyridines, have been developed through the dearomatization of pyridines, resulting in products with high diastereoselectivity. acs.org

Table 2: Factors Influencing Regioselectivity in Pyridine Functionalization

| Reaction Type | Influencing Factor | Outcome | Reference |

|---|---|---|---|

| Nucleophilic Addition to N-Acyl Pyridinium | Nature of Nucleophile | Hard nucleophiles may favor C-2; soft nucleophiles may favor C-4 | acs.org |

| Nucleophilic Addition to N-Acyl Pyridinium | Ring Substituent | A group at C-4 directs addition to C-2 | acs.org |

| Amination of 3-Substituted Pyridine | Steric Hindrance | Amination occurs at the less hindered C-6 position over C-2 | ntu.edu.sg |

| Minisci Alkylation | Blocking Group | A maleate-derived blocking group directs alkylation to C-4 | nih.govacs.orgchemrxiv.org |

| Reaction with Benzynes | Reaction Conditions | Can be tuned to favor either C-2 or C-3 substitution | rsc.org |

Chemical Transformations and Derivatization Reactions of the 3 Ethynyl Pyridin 2,6 Diamine Scaffold

Reactivity of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a key site for various addition and coupling reactions, enabling the construction of more complex molecular architectures.

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

The reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring is known as a 1,3-dipolar cycloaddition. wikipedia.org This class of reactions is a powerful tool for the synthesis of heterocyclic compounds. mdpi.com The terminal alkyne of 3-ethynyl-pyridin-2,6-diamine can act as an excellent dipolarophile in [3+2] cycloaddition reactions, most notably in the Huisgen 1,3-dipolar cycloaddition with organic azides to form 1,2,3-triazoles. wikipedia.org This reaction, often referred to as a "click" reaction, is known for its high efficiency, mild reaction conditions, and high yields. sigmaaldrich.comchemie-brunschwig.ch

The copper(I)-catalyzed version of this reaction (CuAAC) regiospecifically yields 1,4-disubstituted 1,2,3-triazoles, while the ruthenium-catalyzed variant (RuAAC) produces the 1,5-disubstituted regioisomer. organic-chemistry.org These triazole-containing derivatives are of significant interest due to their wide range of biological activities and applications in materials science. frontiersin.orgmdpi.comnih.gov The reaction provides a straightforward method for linking the this compound scaffold to other molecules bearing an azide (B81097) group. sigmaaldrich.com

Table 1: Examples of [3+2] Dipolar Cycloaddition Reactions

| Dipole | Dipolarophile | Catalyst | Product |

|---|---|---|---|

| Organic Azide | Terminal Alkyne | Copper(I) | 1,4-disubstituted 1,2,3-triazole |

| Organic Azide | Terminal Alkyne | Ruthenium | 1,5-disubstituted 1,2,3-triazole |

This table presents generalized examples of [3+2] dipolar cycloaddition reactions.

Hydrometalation Reactions for Lewis Acidic Systems

Hydrometalation involves the addition of a metal-hydride bond across the carbon-carbon triple bond of the ethynyl group. This reaction is a versatile method for the synthesis of vinylmetallic intermediates, which can then be used in a variety of subsequent transformations. While specific examples for this compound are not prevalent in the literature, the general reactivity of ethynylpyridines suggests that this reaction is feasible. However, it has been noted that some iron-catalyzed hydroboration reactions may not be suitable for alkynes containing heterocyclic groups like 4-ethynylpyridine. rsc.org The Lewis basic nitrogen atoms of the pyridine (B92270) ring and the amino groups can potentially coordinate to the Lewis acidic metal center, influencing the reactivity and selectivity of the hydrometalation process. Careful selection of the metal catalyst and reaction conditions is therefore crucial to achieve the desired outcome.

Derivatization for Extended Conjugated Architectures

The ethynyl group is an ideal handle for the construction of extended π-conjugated systems, which are of great interest for applications in organic electronics and optoelectronics. nih.govrsc.orgmdpi.com The Sonogashira cross-coupling reaction is a particularly powerful method for this purpose. wikipedia.org This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide, forming a new carbon-carbon bond. nih.govsoton.ac.ukscirp.org

By reacting this compound with various aryl halides, it is possible to synthesize a wide range of derivatives with extended conjugation. researchgate.netnih.gov The reaction is typically carried out under mild conditions and tolerates a variety of functional groups. wikipedia.org The resulting conjugated molecules can exhibit interesting photophysical properties and have potential applications as fluorescent dyes or in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net

Table 2: Sonogashira Coupling Reaction Components

| Component | Role | Example |

|---|---|---|

| Terminal Alkyne | Nucleophile | This compound |

| Aryl/Vinyl Halide | Electrophile | Iodobenzene |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ |

| Copper Co-catalyst | Co-catalyst | CuI |

This table outlines the typical components involved in a Sonogashira cross-coupling reaction.

Reactivity of the Diamine Functionality

The two primary amino groups at the 2- and 6-positions of the pyridine ring are nucleophilic and can participate in a variety of reactions, allowing for further functionalization of the scaffold.

Schiff Base Formation and Condensation Reactions

The primary amino groups of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). researchgate.netderpharmachemica.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. oiccpress.com Schiff base formation is a versatile method for introducing a wide range of substituents onto the pyridine core. nih.govekb.eg The resulting imines can act as ligands for metal complexes or serve as intermediates for the synthesis of other heterocyclic systems. researchgate.net Condensation reactions with other electrophilic reagents, such as dicarbonyl compounds, can lead to the formation of macrocyclic structures. surrey.ac.uk

Table 3: Schiff Base Formation

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Primary Amine | Aldehyde | Schiff Base (Aldimine) |

This table illustrates the general reactants for Schiff base formation.

Acylation and Alkylation Reactions

The nucleophilic amino groups can be readily acylated or alkylated. acs.org Acylation is typically achieved by reacting the diamine with acyl chlorides or anhydrides to form amides. nih.gov It is possible to achieve mono- or di-acylation depending on the stoichiometry of the reactants and the reaction conditions. nih.gov Alkylation can be performed using alkyl halides or other alkylating agents. nih.gov These reactions provide a means to modify the electronic properties and solubility of the molecule, as well as to introduce new functional groups for further derivatization. acs.org

Transformations of the Pyridine Core

The reactivity of the pyridine nucleus in this compound is profoundly influenced by the electronic effects of its substituents. These effects dictate the regioselectivity of further chemical modifications and are crucial for the rational design of synthetic pathways.

Substituent Effects on Pyridine Ring Reactivity

The 2,6-diamino substitution pattern strongly activates the pyridine ring towards electrophilic substitution. The amino groups, being powerful electron-donating groups, increase the electron density of the pyridine ring, particularly at the positions ortho and para to them. This enhanced nucleophilicity facilitates reactions with a variety of electrophiles. Conversely, the ethynyl group at the 3-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles away from its vicinity.

The net effect of these substituents is a highly activated and regioselectively defined pyridine core. Electrophilic attack is most likely to occur at the 5-position, which is para to the 2-amino group and meta to the 6-amino and 3-ethynyl groups. The amino groups also enhance the basicity of the pyridine nitrogen, although this effect is somewhat tempered by the electron-withdrawing nature of the ethynyl group.

Annulation Reactions for Fused Heterocyclic Systems

The strategic placement of the amino and ethynyl groups on the pyridine scaffold of this compound makes it an excellent precursor for annulation reactions, leading to the formation of various fused heterocyclic systems. The ortho-disposed amino and ethynyl groups can participate in cyclization reactions to form a new fused ring.

One common strategy involves the intramolecular cyclization of derivatives of this compound. For instance, the amino groups can be acylated or derivatized with other functional groups that can subsequently react with the ethynyl moiety. Metal-catalyzed cyclizations are particularly effective for this purpose. For example, palladium or copper catalysts can facilitate the intramolecular addition of an N-H bond of a derivatized amino group across the ethynyl triple bond, leading to the formation of a five- or six-membered nitrogen-containing heterocyclic ring fused to the pyridine core.

Tandem annulation reactions involving 1,3-enynes provide another powerful approach to constructing fused pyridine derivatives, and similar strategies can be envisioned for this compound. nih.gov These reactions often proceed through a series of sequential steps, such as Michael addition, cyclization, and aromatization, to build complex polycyclic structures in a single pot. nih.gov The presence of the two amino groups in this compound can be exploited to direct these annulation processes and introduce further diversity into the resulting fused systems.

Design and Construction of Complex Heterocyclic Compounds

The this compound scaffold serves as a valuable building block for the design and construction of more elaborate heterocyclic architectures. The reactivity of both the pyridine core and its substituents can be harnessed in a controlled manner to assemble complex molecules with potential applications in medicinal chemistry and materials science.

The ethynyl group is a particularly versatile handle for further functionalization. It can readily participate in a variety of reactions, including Sonogashira coupling, click chemistry (cycloaddition reactions), and hydration to form a carbonyl group. These transformations allow for the introduction of a wide range of substituents and the connection of the this compound unit to other molecular fragments.

The amino groups also offer numerous possibilities for derivatization. They can be alkylated, acylated, or used as nucleophiles in condensation reactions to build larger molecular frameworks. For example, reaction with β-dicarbonyl compounds can lead to the formation of fused pyrimidine (B1678525) rings.

By strategically combining the transformations of the pyridine core with the derivatization of the ethynyl and amino substituents, a vast chemical space of complex heterocyclic compounds can be accessed. This modular approach allows for the systematic variation of the molecular structure to fine-tune its properties for specific applications.

Below is a table summarizing the types of chemical transformations possible with the this compound scaffold.

| Transformation Type | Reacting Group(s) | Potential Products |

| Electrophilic Substitution | Pyridine Ring (C5-position) | Halogenated, nitrated, or sulfonated derivatives |

| Intramolecular Cyclization | Amino and Ethynyl Groups | Fused nitrogen-containing heterocycles |

| Sonogashira Coupling | Ethynyl Group | Aryl- or vinyl-substituted pyridine derivatives |

| Click Chemistry | Ethynyl Group | Triazole-containing compounds |

| Acylation/Alkylation | Amino Groups | N-substituted derivatives |

| Condensation Reactions | Amino Groups | Fused pyrimidine rings |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethynyl Pyridin 2,6 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of 3-ethynyl-pyridin-2,6-diamine is expected to show distinct signals for the amino (NH₂), aromatic (pyridyl), and acetylenic (C≡C-H) protons.

The two amine groups at positions 2 and 6 are chemically equivalent and are expected to produce a broad singlet in the spectrum. The exact chemical shift of these protons can vary depending on the solvent and concentration but typically appears in the downfield region due to the electron-withdrawing nature of the pyridine (B92270) ring.

The pyridine ring itself has two aromatic protons at positions 4 and 5. These protons are not equivalent and will appear as two distinct doublets due to spin-spin coupling with each other. The proton at C5 is adjacent to the electron-donating amino group at C6, while the proton at C4 is situated between the two electron-donating amino groups (meta positions). This difference in electronic environment leads to different chemical shifts. The coupling constant between these two protons (³JHH) is typically in the range of 7-9 Hz, characteristic of ortho-coupling in a pyridine ring.

The acetylenic proton (≡C-H) is expected to appear as a sharp singlet. Its chemical shift is typically found in the range of 3-4 ppm and is influenced by the electronic effects of the pyridine ring. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 6.5 - 7.0 | Doublet | 7.0 - 9.0 |

| H-5 | 5.8 - 6.3 | Doublet | 7.0 - 9.0 |

| NH₂ (2,6-positions) | 4.5 - 5.5 | Broad Singlet | - |

| ≡C-H | 3.0 - 3.5 | Singlet | - |

Note: Predicted values are based on the analysis of substituted pyridines and may vary based on solvent and experimental conditions.

Carbon-13 NMR provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, seven distinct signals are expected, corresponding to the five carbons of the pyridine ring and the two carbons of the ethynyl (B1212043) group.

The carbons directly bonded to the nitrogen atoms of the amino groups (C2 and C6) are expected to be the most deshielded of the ring carbons, appearing at a high chemical shift (typically >150 ppm) due to the strong electron-withdrawing effect of the ring nitrogen and the deshielding effect of the amino substituents. testbook.com The carbon atom bearing the ethynyl group (C3) will also have a distinct chemical shift. The remaining pyridine carbons (C4 and C5) will appear in the typical aromatic region (100-140 ppm). testbook.com

The two carbons of the ethynyl group (C≡C) are characteristically found in the range of 70-90 ppm. rsc.org The carbon attached to the pyridine ring will be slightly more deshielded than the terminal alkyne carbon. Quaternary carbons, such as C2, C3, and C6, often show weaker signals in the spectrum. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2, C6 | 155 - 165 |

| C4 | 135 - 145 |

| C5 | 100 - 110 |

| C3 | 95 - 105 |

| -C≡C-H | 80 - 90 |

| -C≡C-H | 75 - 85 |

Note: Predicted values are based on substituent effects on the pyridine ring and related structures.

Nitrogen-15 NMR is a powerful technique for probing the electronic environment of nitrogen atoms. For this compound, three distinct nitrogen signals are expected: one for the pyridine ring nitrogen and two for the chemically equivalent amino groups.

In aminopyridines, the chemical shift of the ring nitrogen is significantly influenced by the position and number of amino groups. researchgate.net The electron-donating nature of the two amino groups at the ortho and para positions relative to the ring nitrogen in 2,6-diaminopyridine (B39239) causes an upfield shift (shielding) compared to unsubstituted pyridine. researchgate.netspectrabase.com The introduction of the ethynyl group at the C3 position is expected to cause a smaller, secondary shift.

The nitrogen atoms of the primary amino groups will have a chemical shift characteristic of aniline-like amines. These shifts are also sensitive to solvent effects and protonation. japsonline.com Techniques like ¹H-¹⁵N HMBC can be used to correlate the nitrogen signals with specific protons in the molecule, confirming assignments. japsonline.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups.

N-H Vibrations: The two primary amine groups will give rise to two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching modes. An N-H bending vibration (scissoring) is also expected around 1600-1650 cm⁻¹.

C-H Vibrations: The spectrum will show aromatic C-H stretching vibrations typically above 3000 cm⁻¹. A sharp and relatively strong absorption band corresponding to the acetylenic ≡C-H stretch is expected around 3300 cm⁻¹. rsc.org

C≡C Stretch: A weak to medium intensity band for the C≡C triple bond stretch should appear in the 2100-2260 cm⁻¹ region. rsc.org The intensity is often weak for internal alkynes but can be more pronounced for terminal alkynes.

C=C and C=N Vibrations: The stretching vibrations of the pyridine ring (C=C and C=N bonds) will produce a series of bands in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Amino (N-H) | Bending (Scissoring) | 1600 - 1650 |

| Acetylenic (≡C-H) | Stretch | ~3300 |

| Alkyne (C≡C) | Stretch | 2100 - 2260 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly sensitive to non-polar, symmetric bonds. nih.gov For this compound, the most prominent feature in the Raman spectrum is expected to be the C≡C stretching vibration. While this band can be weak in the IR spectrum, it is typically strong in the Raman spectrum due to the high polarizability of the triple bond.

The symmetric ring breathing modes of the pyridine ring are also characteristically strong in Raman spectra and are expected to appear around 1000 cm⁻¹. researchgate.net Analysis of the Raman spectrum can confirm the presence of the alkyne and provide further details on the vibrational modes of the aromatic system, complementing the data obtained from IR spectroscopy. rsc.orgnih.gov

Electronic Spectroscopy

Electronic spectroscopy provides valuable insights into the electronic transitions within a molecule and is a fundamental tool for characterizing its optical properties. For conjugated systems like this compound, these techniques are essential for understanding how the interplay of the pyridine ring, amino groups, and the ethynyl substituent influences the molecule's interaction with light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic transitions in conjugated organic molecules. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. For aromatic and heteroaromatic compounds, the most significant absorptions typically arise from π → π* and n → π* transitions.

In derivatives of 2,6-diaminopyridine, the electronic absorption spectra are influenced by the nature and position of substituents. The introduction of an ethynyl group at the 3-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 2,6-diaminopyridine. This is due to the extension of the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 1: Illustrative UV-Vis Absorption Data for Related Pyridine Derivatives

| Compound/Polymer | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| Pyridine-containing Polymer P-1 | THF | ~350, ~420 | rsc.org |

| Pyridine-containing Polymer P-2 | THF | ~360, ~430 | rsc.org |

| Furopyridine Derivative | Various | 250-390 | rsc.org |

Note: This table provides example data for related compounds to illustrate typical absorption ranges. Specific data for this compound is not available in the cited literature.

Photoluminescence and Fluorescence Spectroscopy for Emission Properties

Photoluminescence and fluorescence spectroscopy are powerful techniques for investigating the emissive properties of molecules after they have been electronically excited. These properties are critical for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

The fluorescence of pyridine derivatives is highly sensitive to their molecular structure and environment. The presence of both electron-donating amino groups and the π-accepting/extending ethynyl group in this compound suggests the possibility of intramolecular charge transfer (ICT) character in its excited state, which can lead to interesting fluorescence properties.

Table 2: Example Photoluminescence Data for Related Pyridine-Containing Systems

| Compound/Polymer | Solvent/State | Excitation (λex, nm) | Emission Maxima (λem, nm) | Reference |

|---|---|---|---|---|

| Pyridine-containing Polymer P-1 | THF | ~420 | ~490 | rsc.org |

| Pyrene-functionalized Polyacetylene | THF | 343 | ~380, ~515 | mdpi.com |

Note: This table is for illustrative purposes, showing data for related systems. Specific photoluminescence data for this compound is not available in the cited literature.

Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS-ESI) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a soft ionization technique that allows for the precise determination of the mass-to-charge ratio (m/z) of an analyte. This enables the unambiguous confirmation of the elemental composition of a newly synthesized compound. For this compound (C7H7N3), HRMS-ESI would be expected to show a protonated molecular ion [M+H]+ with a very specific m/z value, confirming its molecular formula. While specific data for the target compound is not available, this technique is routinely used in the characterization of new organic molecules.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) for Complex Derivatives

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is particularly useful for the analysis of large molecules, such as polymers and complex organic structures, that are difficult to ionize by other methods. This technique involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to soft ionization and desorption of the analyte. For complex derivatives or oligomers of this compound, MALDI-TOF-MS could provide information on their molecular weight distribution and the structure of repeating units. The technique has been successfully applied to the characterization of various synthetic polymers and complex organic molecules.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure-property relationships of a material.

While the crystal structure of this compound has not been reported, studies on the parent compound, 2,6-diaminopyridine, and its salts have been published. researchgate.netnih.gov For example, the crystal structure of 2,6-diaminopyridinium chloride reveals details about the protonation site and the hydrogen bonding network in the solid state. researchgate.net In such structures, N—H⋯Cl interactions and π–π stacking are often observed to play a crucial role in the crystal packing. researchgate.net

The introduction of the linear 3-ethynyl group would be expected to significantly influence the crystal packing of this compound compared to its non-ethynylated counterpart. The rigid ethynyl rod could participate in C-H⋯π or alkyne-alkyne interactions, while also sterically influencing the hydrogen bonding patterns of the amino groups. A full structural elucidation by X-ray crystallography would be invaluable for understanding these interactions and for the rational design of materials based on this core structure.

Table 3: Crystallographic Data for 2,6-Diaminopyridinium chloride (a related precursor)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C5H8N3+·Cl- | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pnma | researchgate.net |

| a (Å) | 6.8839 (3) | researchgate.net |

| b (Å) | 16.3534 (7) | researchgate.net |

| c (Å) | 6.2736 (3) | researchgate.net |

| Volume (Å3) | 706.11 (5) | researchgate.net |

Note: This data is for a related compound and serves as an example of the type of information obtained from X-ray crystallography.

Applications in Advanced Materials Science and Engineering

Building Blocks for Functional Polymers and Advanced Materials

The presence of two primary amine groups and a terminal alkyne makes 3-ethynyl-pyridin-2,6-diamine an exemplary monomer for synthesizing a variety of functional polymers. The diamine functionality is a well-established component in the synthesis of high-performance polymers such as polyamides and polyimides. The incorporation of a pyridine (B92270) ring into the polymer backbone is known to enhance thermal stability and solubility in organic solvents. core.ac.uk

The amino groups of this compound can react with diacid chlorides or dianhydrides to form polyamides and polyimides, respectively. science.govresearchgate.netncl.res.in The resulting polymers would feature a pendent ethynyl (B1212043) group at regular intervals along the chain. This ethynyl group serves as a reactive site for post-polymerization modifications or for cross-linking reactions upon heating, which can significantly improve the thermal and mechanical properties of the final material. science.gov

Furthermore, the molecule's structure is suitable for creating polymers through Sonogashira coupling reactions, where the ethynyl group can be coupled with aryl halides. This approach allows for the synthesis of conjugated polymers with alternating pyridine-based units, which are of interest for their electronic and photophysical properties. mdpi.com The combination of different reactive groups allows for the creation of complex polymer architectures with tailored properties.

Optoelectronic Materials Development

The electronic characteristics of the this compound scaffold, featuring electron-donating amine groups and an electron-accepting pyridine ring, make it a promising candidate for optoelectronic applications.

An effective hole-transporting material (HTM) for OLEDs requires good hole mobility, high thermal stability, and a suitable Highest Occupied Molecular Orbital (HOMO) energy level to facilitate charge injection from the anode. nih.gov Pyridine-based molecules have been successfully developed as high-performance HTMs. rsc.org The integration of electron-donating units, such as amines, onto a pyridine scaffold is a common strategy to raise the HOMO level for better energy alignment in OLED devices. rsc.org

Derivatives of pyrene-pyridine and other functionalized pyridines have demonstrated excellent performance as HTMs, sometimes superior to commercially available materials. nih.govacs.org These materials often possess high thermal stability and suitable HOMO/LUMO energy levels that make them promising hole transporters. acs.org The this compound structure aligns with these design principles. The two amine groups act as strong electron donors, while the pyridine core is an acceptor. This intramolecular charge-transfer character is beneficial for charge transport. Theoretical calculations on related hetero-arylated pyridines have confirmed that such molecular systems could be promising materials for the hole transport layer of OLED devices. rsc.org

Table 1: Properties of Selected Pyridine-Based Hole-Transporting Materials

| Compound Class | HOMO Level (eV) | Key Features | Device Performance Highlights |

| Pyrene-Pyridine Derivatives | ~5.6 | High thermal stability, suitable triplet energies | Max. luminance of 17,300 cd/m², low efficiency roll-off acs.org |

| Acridine-based HTMs | - | High thermal decomposition temperatures (>400 °C) | External Quantum Efficiency (EQE) up to 21.59% nih.gov |

| Hetero-arylated Pyridines | - | High triplet energy (2.74–2.92 eV) | Promising hole transportability confirmed by theoretical calculations rsc.org |

The development of efficient and stable blue emitters remains a challenge in OLED technology. nih.gov Molecular design often incorporates electron-donating and electron-accepting moieties to tune the emission color and improve quantum yield. mdpi.com Pyrimidine (B1678525) and pyridine derivatives are widely used as building blocks for fluorescent emitters due to their strong electron-accepting nature. mdpi.com

The introduction of an ethynyl linker into a conjugated system is a known strategy to extend π-conjugation, which often leads to a red-shift in absorption and emission spectra and can enhance luminescence. rsc.org For instance, highly luminescent materials have been synthesized using terpyridinyl-ethynyl functionalized scaffolds. rsc.org The this compound molecule combines the electron-donating amines and the accepting pyridine ring, linked through a π-conjugated system that includes the ethynyl group. This donor-π-acceptor (D-π-A) structure is a classic design for creating fluorescent materials with charge-transfer characteristics, which are often highly sensitive to their environment. Theoretical calculations on related systems support that such structures can lead to strong luminescence resulting from π–π* transitions. rsc.org

Supramolecular Chemistry and Self-Assembly of Ethynyl-Functionalized Scaffolds

Supramolecular assembly utilizes non-covalent interactions like hydrogen bonding and π-π stacking to construct ordered, functional architectures. mdpi.com The this compound molecule is exceptionally well-suited for this purpose, as it contains multiple sites for such interactions.

The two primary amine groups and the pyridine nitrogen can act as both hydrogen-bond donors and acceptors, enabling the formation of intricate and stable networks. nih.gov Studies on related diaminopyridine compounds have revealed strong dual N—H···N hydrogen bonding that can lead to the formation of dimer complexes and larger assemblies. nih.gov

Simultaneously, the ethynyl-pyridine core provides a rigid, planar structure conducive to π-π stacking interactions. Research on phenylethynyl pyridine derivatives demonstrates that these interactions can direct the formation of one-dimensional supramolecular chains. acs.org The interplay between hydrogen bonding from the diamine portion and π-stacking from the ethynyl-pyridine backbone could lead to the self-assembly of this compound into complex, hierarchical structures such as nanotubes or sheets.

Integration into Covalent Organic Frameworks (COFs) and Hyperbranched Polymers

The specific geometry and reactivity of this compound make it an ideal candidate as an AB₂-type monomer. In this classification, the ethynyl group represents the 'A' functionality, while the two amine groups represent the 'B' functionalities. Such monomers are fundamental building blocks for creating highly branched, three-dimensional polymer structures.

When subjected to self-polycondensation conditions (e.g., reacting with a reagent that activates the amines to react with the alkyne), this compound can form hyperbranched polymers. rsc.org The degree of branching in polymers made from AB₂ monomers is a critical parameter that influences properties like viscosity and solubility. cmu.edu Hyperbranched polymers are noted for their unique rheological properties and high density of terminal functional groups. The synthesis of hyperbranched polymers via click chemistry using AB₂ monomers containing one alkyne and two azide (B81097) groups has been shown to produce materials with low polydispersity and a high degree of branching. nih.gov A similar principle could be applied using the amine and ethynyl functionalities of the target compound.

Alternatively, in reaction with a complementary tri-functional monomer (e.g., a trialdehyde or triacid chloride), this compound can be used to construct two-dimensional or three-dimensional Covalent Organic Frameworks (COFs). The defined bond vectors of the monomer would lead to a porous, crystalline material with the nitrogen atoms of the pyridine rings lining the pore walls, offering sites for catalysis or guest binding.

Design of Lewis Acidic Scaffolds and Reagents

The lone pair of electrons on the nitrogen atom of the pyridine ring imparts Lewis basic character to the molecule. beilstein-journals.org This Lewis base site can interact with Lewis acids, such as boranes (e.g., B(C₆F₅)₃), to form Lewis acid-base adducts. This interaction can profoundly alter the electronic and photophysical properties of the molecule, for instance, by regulating the band gap of a luminescent polymer containing such units. beilstein-journals.orgnih.gov

A more advanced application lies in the field of Frustrated Lewis Pairs (FLPs). An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This "frustrated" state leaves both sites reactive and capable of activating small molecules like H₂. wikipedia.orgnih.gov The this compound scaffold could be used to design intramolecular FLPs. The pyridine nitrogen serves as the Lewis base, while the ethynyl group can be functionalized with a bulky Lewis acid (e.g., a borane (B79455) or aluminum alkyl). The rigid pyridine backbone would hold the acidic and basic sites in close proximity yet prevent their direct neutralization, creating a reactive FLP site for metal-free catalysis. The reaction of 4-ethynyl-2,6-lutidine with B(C₆F₅)₃ provides a precedent for the interaction of Lewis acids with ethynyl-pyridine systems. rsc.org

Ligand Design Principles and Synthesis of Chelate Systems

The design and synthesis of ligands based on the pyridine-diamine framework are pivotal in dictating the properties and reactivity of the resulting metal complexes. The strategic placement of donor atoms and the introduction of steric and electronic diversity are key considerations in creating tailored chelate systems.

Tridentate and Polydentate Ligands Incorporating Pyridine-Diamine Units

The 2,6-diaminopyridine (B39239) unit serves as a robust platform for the synthesis of tridentate and polydentate ligands. The two amino groups can be readily functionalized, often through condensation reactions with aldehydes or ketones, to introduce additional donor sites. This modular approach allows for the creation of ligands with varying denticity and coordination preferences.

A common strategy involves the reaction of 2,6-diaminopyridine with carbonyl compounds to form Schiff base ligands. For instance, the condensation with salicylaldehyde yields a multidentate ligand capable of forming binuclear metal complexes. The resulting ligand coordinates to metal ions through the nitrogen atoms of the imine groups and the oxygen from the phenolic hydroxyl group scirp.org. The synthesis of such ligands can be efficiently carried out using microwave irradiation scirp.org.

Another approach to constructing polydentate systems is through the controlled amination of substituted pyridines. The selective mono- or di-amination of 2,6-dibromopyridine provides a pathway to a variety of diaminated proligands nih.gov. These can be further elaborated, for example, by attaching them to a scaffolding molecule like tris(2-aminoethyl)amine (TREN) to create ligands capable of supporting polynuclear metal complexes nih.gov. The coordination chemistry of amidinate ligands with a pendant pyridine functionality also showcases the successful design of tridentate systems where the pyridine nitrogen participates in intramolecular coordination researcher.lifecapes.gov.br.

Table 1: Examples of Tridentate and Polydentate Ligands Based on Pyridine-Diamine Units

| Ligand Type | Precursors | Key Synthetic Step | Potential Donor Atoms |

| Schiff Base | 2,6-diaminopyridine, Salicylaldehyde | Condensation | N (pyridine), N (imine), O (phenol) |

| Aminated Pyridine | 2,6-dibromopyridine, Primary amines | Copper-catalyzed amination | N (pyridine), N (amine) |

| Amidinate | 2-aminoethylpyridine, Benzoyl chloride, Primary amine | Multi-step synthesis | N (pyridine), N (amidinate) |

Chiral Pyridine-Containing Ligands for Asymmetric Catalysis

The incorporation of chirality into pyridine-containing ligands is a crucial strategy for their application in asymmetric catalysis. The pyridine unit provides a rigid and well-defined scaffold from which chiral elements can be introduced. Chiral vicinal diamines are of significant interest as they are found in many chiral catalysts merckmillipore.com.

Several strategies exist for the synthesis of chiral pyridine-containing ligands. A modular approach often utilizes the "chiral pool" to introduce enantiomerically pure substituents onto the pyridine backbone . Examples of such ligands include those with chiral oxazoline or pyrrolidine moieties appended to the pyridine ring . The steric and electronic properties of these ligands can be fine-tuned to influence the enantioselectivity of catalytic reactions, such as palladium-catalyzed allylic alkylations .

The development of broadly applicable chiral pyridine units (CPUs) has been a focus of recent research. One successful approach involves the creation of a rigid fused-ring framework with a tunable spirocyclic ketal side wall, which helps to balance reactivity and stereoselectivity nih.gov. These chiral ligands have been successfully employed in various transition-metal-catalyzed reactions, including enantioselective nickel-catalyzed couplings and iridium-catalyzed C-H borylation nih.gov. The design and synthesis of chiral diamine catalysts that are effective in both organic and aqueous media highlight the ongoing efforts to develop sustainable asymmetric catalytic systems chemrxiv.orgresearchgate.net.

Table 2: Selected Chiral Pyridine-Containing Ligands and Their Applications

| Ligand Class | Chiral Moiety | Synthetic Strategy | Application in Asymmetric Catalysis |

| Pyridyl Oxazolines | Amino alcohols | Cyclization | Palladium-catalyzed allylic alkylation |

| Pyridyl Pyrrolidines | Chiral amines | Multi-step synthesis | Palladium-catalyzed allylic alkylation |

| Fused-ring CPUs | Spirocyclic ketals | Modular assembly | Nickel-catalyzed couplings, Iridium-catalyzed borylation |

| Chiral Diamines | (–)-Cytisine derivatives | Derivatization of natural products | Asymmetric addition reactions |

Synthesis and Characterization of Metal Complexes

The rich coordination chemistry of this compound derivatives allows for the synthesis of a wide variety of metal complexes. The specific nature of the ligand and the choice of the metal precursor dictate the structure and properties of the resulting complex.

Schiff Base Metal Complexes

Schiff bases derived from 2,6-diaminopyridine are excellent chelating agents for a variety of transition metals. The condensation of 2,6-diaminopyridine with aldehydes such as salicylaldehyde or o-vanillin yields ligands that can coordinate to metal ions like Zn(II) and Cd(II) researchgate.net. These complexes are typically synthesized by reacting the pre-formed Schiff base ligand with a metal salt in an appropriate solvent researchgate.netnih.gov.

The resulting metal complexes are often characterized by a range of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is particularly useful for confirming the formation of the Schiff base and its coordination to the metal. A characteristic band for the azomethine (C=N) group is observed, which may shift upon complexation researchgate.netmdpi.com. Elemental analysis helps to determine the ligand-to-metal ratio in the complex mdpi.com. Molar conductivity measurements can indicate whether the complexes are electrolytic or non-electrolytic in nature researchgate.netorientjchem.org. Based on spectroscopic and magnetic susceptibility data, geometries such as octahedral or distorted octahedral are often proposed for these complexes scirp.orgorientjchem.org.

Table 3: Characterization Data for a Representative Schiff Base Metal Complex

| Complex | Color | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Key IR Bands (cm⁻¹) ν(C=N) | Proposed Geometry |

| [Cu(L)Cl₂] (L = bis(salicylidene)-2,6-diaminopyridine) | Green | Low (non-electrolyte) | ~1600-1620 | Distorted Octahedral |

| [Zn(L')Cl₂] (L' = bis(o-vanillin)-2,6-diaminopyridine) | Yellow-orange | Low (non-electrolyte) | ~1599-1615 | Tetrahedral/Octahedral |

Rhenium(I) Tricarbonyl Complexes

Rhenium(I) tricarbonyl complexes, with the general formula fac-[Re(CO)₃(L)X] (where L is a bidentate or tridentate ligand and X is a halide or other monodentate ligand), have been extensively studied due to their interesting photophysical properties. The fac-[Re(CO)₃]⁺ core can be coordinated by pyridine-diamine based ligands.

The synthesis of these complexes typically involves the reaction of a rhenium pentacarbonyl halide, such as [Re(CO)₅Cl], with the desired ligand in a suitable solvent nih.gov. The reaction often leads to the substitution of two or three carbonyl ligands by the nitrogen donors of the pyridine-diamine scaffold. For bidentate ligands, a halogen and two nitrogen atoms complete the octahedral coordination sphere around the rhenium center.

Characterization of these complexes relies heavily on spectroscopic methods. IR spectroscopy is crucial for identifying the facial arrangement of the three carbonyl ligands, which typically gives rise to three distinct ν(CO) stretching bands nih.gov. ¹H NMR spectroscopy can confirm the coordination of the pyridine-diamine ligand to the rhenium center, often showing a downfield shift of the ligand protons upon complexation nih.gov. X-ray crystallography provides definitive structural information, confirming the coordination geometry and bond lengths nih.gov.

Table 4: Spectroscopic Data for a Typical fac-[Re(CO)₃(N,N-ligand)Cl] Complex

| Technique | Observed Features | Interpretation |

| IR Spectroscopy | Three strong bands in the 1870-2020 cm⁻¹ region | Characteristic of a fac-[Re(CO)₃]⁺ moiety |

| ¹H NMR Spectroscopy | Downfield shift of ligand proton signals | Coordination of the N,N-ligand to the Re(I) center |

| UV-Vis Spectroscopy | Absorption bands in the UV and visible regions | Metal-to-ligand charge transfer (MLCT) transitions |

Gold(III) Cyclometallated Compounds

Cyclometalation is a process where a ligand undergoes intramolecular C-H activation to form a metallacycle, resulting in a direct metal-carbon bond. Pyridine-containing ligands are well-suited for cyclometalation with gold(III). The synthesis of cyclometalated gold(III) complexes often involves the reaction of a gold(III) precursor, such as HAuCl₄ or Na[AuCl₄], with the ligand semanticscholar.org. The reaction can lead to the formation of a stable five- or six-membered chelate ring involving a Au-C bond.

For instance, 2-benzylpyridine derivatives react with gold(III) salts to yield cyclometalated derivatives of the type [AuLCl₂], where L represents the deprotonated ligand semanticscholar.org. The stability of these complexes can be enhanced by the use of ancillary ligands, such as the chiral diamine (1R,2R)-(+)-1,2-diaminocyclohexane (DACH) uky.eduresearchgate.net. These ancillary ligands can be introduced by reacting them with a pre-formed cyclometalated gold(III) scaffold, such as [Au(C^N)Cl₂] uky.eduresearchgate.net.

The characterization of these organogold compounds involves a suite of analytical techniques. ¹H and ¹³C NMR spectroscopy are essential for confirming the formation of the Au-C bond and for elucidating the structure of the complex in solution. X-ray crystallography provides unambiguous proof of the cyclometalated structure and the coordination geometry around the gold(III) center, which is typically square planar semanticscholar.org.

Table 5: Synthetic Approaches to Cyclometalated Gold(III) Complexes with Pyridine-Based Ligands

| Gold(III) Precursor | Ligand Type | Ancillary Ligand | Resulting Complex Type |

| Na[AuCl₄] | 2-Benzylpyridine | None | [Au(C^N)Cl₂] |

| [Au(C^N)Cl₂] | - | (1R,2R)-(+)-1,2-diaminocyclohexane (DACH) | [Au(C^N)(DACH)]²⁺ |

| Au(OCOCF₃)₂(tpy) | 2-(p-tolyl)pyridine (tpy) | Grignard or organolithium reagents | AuBrR(tpy) or AuR₂(tpy) |

An in-depth analysis of the chemical literature reveals a landscape ripe for exploration regarding the specific applications of this compound and its derivatives in coordination chemistry and catalysis. While direct research on this exact scaffold is limited, the broader families of pyridine-2,6-diamine and ethynyl-substituted ligands provide a fertile ground for predicting and understanding its potential. This article synthesizes the available information on related systems to project the coordination behavior and catalytic capabilities of metal complexes derived from this compound.

Structure Property Relationships and Molecular Design Principles

Influence of Ethynyl (B1212043) and Diamine Functionalities on Electronic Properties

The electronic landscape of 3-ethynyl-pyridin-2,6-diamine is significantly shaped by the presence of both electron-donating and electron-withdrawing groups. The two amino groups (-NH2) at the 2 and 6 positions of the pyridine (B92270) ring act as strong electron-donating groups through resonance (mesomeric effect). This donation of electron density increases the electron richness of the pyridine ring.

Conversely, the ethynyl group (-C≡CH) at the 3-position generally acts as a mild electron-withdrawing group due to the sp hybridization of the carbon atoms, which have a higher s-character and are therefore more electronegative than sp2 or sp3 hybridized carbons. The pyridine ring itself is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom.

Correlating Molecular Structure with Advanced Spectroscopic Signatures

The unique arrangement of functional groups in this compound gives rise to distinct spectroscopic signatures. While specific experimental data for this exact compound is not widely available in public literature, the expected spectroscopic characteristics can be inferred from the analysis of its constituent parts and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In ¹H NMR, the protons of the amino groups would appear as broad singlets, with their chemical shift influenced by solvent and concentration. The pyridine ring protons would exhibit characteristic shifts and coupling patterns, and the acetylenic proton would appear as a sharp singlet in a region typical for terminal alkynes.

In ¹³C NMR, the carbons of the pyridine ring would show distinct signals, with those directly attached to the amino groups being significantly shielded (shifted upfield). The sp-hybridized carbons of the ethynyl group would have characteristic chemical shifts in the range of 70-90 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

N-H stretching vibrations of the primary amino groups, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

A sharp, weak C≡C stretching vibration for the terminal alkyne around 2100 cm⁻¹.

A ≡C-H stretching vibration around 3300 cm⁻¹.

C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

UV-Visible and Fluorescence Spectroscopy: The "push-pull" nature of the substituents is expected to result in absorption bands in the UV-visible region corresponding to π-π* and n-π* transitions. The intramolecular charge transfer character may lead to a solvatochromic effect, where the absorption and emission maxima shift with solvent polarity. The presence of the diamine and ethynyl groups on the pyridine core suggests that the compound could exhibit fluorescence, with the emission properties being sensitive to the molecular environment.

Rational Design for Tunable Material Properties (e.g., Optical, Electrochemical)

The structure of this compound serves as a versatile scaffold for the rational design of materials with tunable optical and electrochemical properties.

Optical Properties: By modifying the substituents, the optical properties can be engineered. For instance, replacing the terminal hydrogen of the ethynyl group with an aryl or another chromophoric unit can extend the π-conjugation, leading to a red-shift in the absorption and emission spectra. This approach is fundamental in the design of organic dyes and fluorescent markers for specific applications. Furthermore, the amino groups can be functionalized to modulate the electron-donating strength and influence the intramolecular charge transfer, thereby fine-tuning the photophysical response.

Electrochemical Properties: The electrochemical behavior of pyridine derivatives is highly dependent on the nature of their substituents. The electron-donating amino groups in this compound would make the molecule easier to oxidize compared to unsubstituted pyridine. Conversely, the ethynyl group and the pyridine nitrogen would influence the reduction potential. The redox properties can be systematically tuned by introducing different electron-donating or electron-withdrawing groups at various positions on the pyridine ring or by modifying the ethynyl and amino functionalities. This tunability is crucial for the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Modulating Reactivity through Structural Diversification

The reactivity of this compound is dictated by its three key functional components: the pyridine ring, the amino groups, and the ethynyl group. Each of these sites can be a target for chemical modification to diversify the molecular structure and modulate its reactivity.

Amino Groups: The primary amino groups are nucleophilic and can undergo a variety of reactions, such as acylation, alkylation, and diazotization. These reactions can be used to introduce new functional groups, which can alter the electronic properties, solubility, and biological activity of the molecule. For example, acylation could be used to protect the amino groups or to introduce a polymerizable moiety.

Ethynyl Group: The terminal alkyne is a highly versatile functional group. It can participate in a range of reactions, including Sonogashira coupling, click chemistry (cycloadditions), and polymerization. These reactions allow for the straightforward construction of more complex molecules, polymers, and supramolecular assemblies. The reactivity of the ethynyl group can be modulated by the electronic environment of the pyridine ring.

Pyridine Ring: The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The positions for substitution are directed by the existing amino and ethynyl groups. The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated, which can significantly alter the electronic properties and reactivity of the entire molecule.

By strategically modifying these functional groups, a wide array of derivatives of this compound can be synthesized. This structural diversification allows for the fine-tuning of its chemical reactivity, enabling the development of new compounds with tailored properties for specific applications, ranging from pharmaceuticals to advanced materials.

常见问题

Basic: What are the recommended synthetic routes and characterization methods for 3-ethynyl-pyridin-2,6-diamine?

Methodological Answer:

The synthesis of this compound can involve palladium-catalyzed Sonogashira coupling to introduce the ethynyl group to a pyridine scaffold. Post-synthetic purification via column chromatography followed by recrystallization is critical to isolate the pure compound. Characterization should include ¹H/¹³C NMR to confirm substitution patterns and integration ratios, high-resolution mass spectrometry (HRMS) for molecular weight validation, and FT-IR to identify functional groups (e.g., ethynyl C≡C stretch at ~2100 cm⁻¹). For analogs, substituent effects on reactivity can be assessed by varying aryl groups, as demonstrated in structurally related imidazo[4,5-c]pyridine derivatives .

Basic: How can crystallographic data for this compound be obtained and interpreted?

Methodological Answer:

Single-crystal X-ray diffraction is the gold standard for resolving molecular geometry. Use SHELXL for structure refinement, leveraging its robust algorithms for small-molecule crystallography . For visualization and thermal ellipsoid plotting, ORTEP-3 provides an intuitive GUI to analyze bond lengths, angles, and packing interactions . Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts. If twinning or disorder is observed, employ the TwinRotMat option in SHELXL for correction .

Advanced: What experimental precautions are needed to address the oxidative instability of 3-ethynyl-pyridin-6-diamine?

Methodological Answer:

Evidence suggests pyridine-2,6-diamine derivatives undergo oxidative polymerization under certain conditions . To prevent degradation:

- Conduct reactions under inert atmospheres (N₂/Ar) and use degassed solvents.

- Add radical inhibitors (e.g., BHT) to reaction mixtures.

- Monitor stability via HPLC-MS at regular intervals; abrupt color changes (e.g., browning) may indicate side reactions .

- For long-term storage, use amber vials at −20°C with desiccants to mitigate moisture and light exposure.

Advanced: How can computational methods elucidate the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the compound’s electronic structure. Key analyses include:

- Frontier Molecular Orbitals (HOMO/LUMO): Predict reactivity and charge-transfer behavior.

- Natural Bond Orbital (NBO): Assess hyperconjugation effects from the ethynyl group.

- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites for functionalization. Software like Gaussian 16 or ORCA is recommended, with visualization via GaussView or VMD .

Advanced: How do substituent modifications impact the bioactivity or physicochemical properties of this compound analogs?

Methodological Answer:

Structure-activity relationship (SAR) studies can be guided by:

- Substituent Variation: Introduce electron-withdrawing/donating groups (e.g., CF₃, OMe) at the ethynyl or pyridine positions to modulate solubility or binding affinity.

- Physicochemical Profiling: Measure logP (HPLC-based) and pKa (potentiometric titration) to correlate substituents with lipophilicity and ionization.

- Biological Assays: For bioactive analogs, use TLR7/8 reporter cell lines (HEK-Blue™) to evaluate immunomodulatory potential, as seen in structurally related imidazo[4,5-c]pyridines .

Advanced: What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

If NMR signals conflict with expected structures:

- Variable Temperature NMR: Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C.

- 2D Techniques (COSY, HSQC, HMBC): Confirm connectivity and assign ambiguous peaks.

- X-ray Crystallography: Resolve tautomerism or regiochemical ambiguities definitively .

- Comparative Analysis: Cross-reference with databases (e.g., Cambridge Structural Database) for analogous compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。